molecular formula C9H12N2O2 B14856309 3-(Dimethylamino)-2-hydroxybenzamide

3-(Dimethylamino)-2-hydroxybenzamide

Cat. No.: B14856309
M. Wt: 180.20 g/mol
InChI Key: ADKDPXMOVPEOTJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation . Another method involves the direct acylation of 3-(dimethylamino)phenol with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and dimethylamino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a dimethylamino group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(dimethylamino)-2-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)7-5-3-4-6(8(7)12)9(10)13/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

ADKDPXMOVPEOTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1O)C(=O)N

Origin of Product

United States

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